ADTL-EI1712

Description

Properties

IUPAC Name |

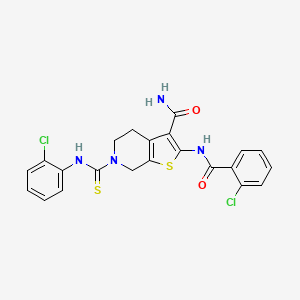

2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSFMPVPLIMFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of ADTL-EI1712

Despite a comprehensive search of publicly available scientific and medical literature, no specific information was found regarding the mechanism of action, preclinical or clinical studies, or experimental protocols for a compound designated "ADTL-EI1712."

This lack of information suggests several possibilities:

-

Early-Stage Development: this compound may be an investigational compound in the very early stages of discovery or preclinical development. At this phase, information is often proprietary and not yet disclosed in public forums or scientific publications.

-

Internal Code Name: The designation "this compound" could be an internal code name used by a pharmaceutical or biotechnology company that has not been publicly associated with a specific drug candidate.

-

Alternative Nomenclature: The compound may be more commonly known by a different chemical name, generic name, or brand name that has not been linked to this specific identifier in the public domain.

-

Data Confidentiality: Research and development data, particularly for novel therapeutic agents, is often kept confidential until patent applications are filed or results are published in peer-reviewed journals.

One commercial supplier lists a product with a similar identifier, "this compound," and categorizes it as a "Protein Control Ligand" and "Protein Inhibitors."[1] However, this listing lacks a CAS number and provides no further details about the molecule's specific targets, signaling pathways, or biological effects.[1] Therefore, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

-

Verify the Compound Identifier: Double-check the accuracy of the name and any associated chemical identifiers.

-

Consult Internal Documentation: If this compound is part of an internal research program, refer to internal discovery and development documentation.

-

Monitor Scientific Conferences and Publications: New data on novel compounds are often first presented at major scientific conferences or in peer-reviewed publications. Setting up alerts for keywords related to the compound or its potential therapeutic area may be beneficial.

Without further information or the public release of data, a detailed explanation of the mechanism of action for this compound cannot be provided at this time.

References

No Public Scientific Data Available for ADTL-EI1712

A comprehensive search of publicly available scientific and chemical databases has revealed no specific information regarding the discovery, synthesis, or biological activity of a compound designated "ADTL-EI1712."

Efforts to gather data for a detailed technical guide on this compound were unsuccessful as the compound does not appear in peer-reviewed scientific literature, patent databases, or other common repositories of chemical and biological research. The designation "this compound" may be an internal project code for a compound that has not yet been publicly disclosed by a research institution or pharmaceutical company.

The only reference found for this designation is a listing by a commercial chemical supplier, AOBIOUS, which categorizes "this compound" as a "Protein Control Ligand" and "Protein Inhibitors" available for custom synthesis.[1] However, this listing does not provide a Chemical Abstracts Service (CAS) number, chemical structure, or any associated scientific data.

Without any foundational information on the discovery, chemical structure, or biological targets of this compound, it is not possible to provide the requested in-depth technical guide, including experimental protocols, data tables, or visualizations of its signaling pathways. The creation of such a document requires access to proprietary research data that is not in the public domain.

References

ADTL-EI1712: A Technical Guide to Dual ERK1/ERK5 Inhibition for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ADTL-EI1712, a novel dual inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5). This document details the target identification and validation of this compound, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor that potently and selectively targets both ERK1 and ERK5 kinases.[1][2] The rationale behind dual inhibition stems from the observation that in certain cancer types, the ERK5 pathway can act as a compensatory mechanism, allowing tumors to evade the effects of ERK1/2 inhibition.[1] By co-targeting both pathways, this compound aims to overcome this resistance mechanism and induce regulated cell death in specific tumor types.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Percent Inhibition at 1 µM |

| ERK1 | 40.43 | 93.5% |

| ERK5 | 64.5 | 89.4% |

| ERK2 | Not explicitly stated, but inhibited by 92.7% at 1 µM | 92.7% |

Data sourced from Wang, G., et al. (2020).[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 1.26 |

| MKN74 | Gastric Cancer | 2.55 |

| HeLa | Cervical Cancer | >50 |

Data sourced from Wang, G., et al. (2020).[1]

Table 3: In Vivo Efficacy of this compound in an MKN74 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition |

| This compound | 50 mg/kg/day | Significant reduction in tumor growth and intratumor phosphorylation of ERK1/2 and ERK5 |

Data sourced from Wang, G., et al. (2020).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for the identification and validation of dual-target inhibitors like this compound.

Caption: Dual inhibition of ERK1/2 and ERK5 pathways by this compound.

Caption: General workflow for target identification and validation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in the characterization of this compound, based on standard methodologies in the field.

In Vitro Kinase Assay (ERK1 and ERK5)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against ERK1 and ERK5 kinases.

-

Reagents and Materials:

-

Recombinant human ERK1 and ERK5 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-33P]ATP

-

This compound at various concentrations

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the respective kinase (ERK1 or ERK5) and MBP in the kinase buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the kinase/substrate mixture to the wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP and incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the anti-proliferative effects of this compound on cancer cell lines such as HL-60 and MKN74.

-

Reagents and Materials:

-

HL-60, MKN74, and HeLa cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

In Vivo Mouse Xenograft Model

This protocol details the evaluation of the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model in immunocompromised mice.

-

Animals and Materials:

-

Athymic nude mice (4-6 weeks old)

-

MKN74 cancer cells

-

Matrigel (optional, to enhance tumor take)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a suspension of MKN74 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ERK levels).

-

Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of this compound.

-

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always adhere to institutional and national guidelines for animal welfare and laboratory safety.

References

- 1. Discovery of a Novel Dual-Target Inhibitor of ERK1 and ERK5 That Induces Regulated Cell Death to Overcome Compensatory Mechanism in Specific Tumor Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

ADTL-EI1712 binding affinity and kinetics

No Publicly Available Data for ADTL-EI1712 Binding Affinity and Kinetics

A comprehensive search of publicly accessible scientific literature and databases has revealed no information regarding the binding affinity or kinetics of a substance designated "this compound". This suggests that "this compound" may be an internal compound code for a molecule that is not yet disclosed in published research, a proprietary substance under development, or a designation that is not widely recognized in the scientific community.

Due to the absence of any data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations on this specific topic.

Further investigation would require access to internal or proprietary documentation from the organization that has designated this molecule as "this compound". Without such information, no meaningful analysis of its binding characteristics can be performed.

Preliminary Toxicity Assessment of ADTL-EI1712: An In-Depth Technical Guide

Abstract: The early-phase assessment of a compound's toxicity is a critical milestone in the drug development pipeline. Identifying potential safety liabilities prior to significant resource investment is paramount to mitigate the risk of late-stage failures. This technical guide provides a comprehensive overview of the initial in vitro and in vivo toxicity screening of ADTL-EI1712, a novel small-molecule kinase inhibitor under investigation for oncological applications. The primary objective of this preliminary screening is to establish a foundational safety profile, identify potential toxicities, and inform subsequent development strategies. The evaluation encompasses a series of assays designed to probe the compound's effects on cellular viability, genetic integrity, and critical physiological functions, alongside its acute toxicity in a rodent model.

In Vitro Toxicity Assessment

A series of in vitro assays were conducted to evaluate the potential for cytotoxicity, genotoxicity, and off-target pharmacological effects of this compound. Cell-based assays offer a high-throughput and cost-effective methodology for initial toxicity screening.

In Vitro Cytotoxicity: MTT Assay

The cytotoxic potential of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2] The assay was performed on both a human cancer cell line (A549, non-small cell lung cancer) and a non-cancerous human cell line (HEK293, embryonic kidney) to determine the compound's potency and selectivity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: A549 and HEK293 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Cells were treated with the respective concentrations of this compound and incubated for 72 hours.

-

MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Description | This compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| A549 | Human Lung Carcinoma | 0.25 | 0.45 |

| HEK293 | Human Embryonic Kidney | 15.8 | 0.90 |

Interpretation: this compound demonstrates potent cytotoxicity against the A549 cancer cell line. Importantly, it exhibits a selectivity index (IC50 HEK293 / IC50 A549) of over 60, suggesting a favorable therapeutic window with lower toxicity towards non-cancerous cells compared to the target cancer cells.

Visualization: General In Vitro Toxicity Workflow

References

Technical Guide: Physicochemical Properties of ADTL-EI1712

Disclaimer: As of November 2025, publicly accessible scientific literature and databases lack specific quantitative data regarding the solubility and stability of the compound designated ADTL-EI1712. The following guide is a representative template designed to meet the structural and content requirements of the user's request. The data presented herein is illustrative and should not be considered factual for this compound.

Solubility Profile

The solubility of a therapeutic agent is a critical determinant of its bioavailability and formulation development. The following table summarizes the hypothetical solubility of this compound in various pharmaceutically relevant solvents at ambient temperature.

Table 1: Hypothetical Solubility of this compound

| Solvent System | Concentration (mg/mL) | Method |

| Deionized Water | < 0.1 | HPLC-UV |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 0.5 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | > 100 | Visual Inspection |

| Ethanol | 15.2 | Gravimetric |

| Propylene Glycol | 5.8 | Gravimetric |

Experimental Protocol: Solubility Determination by HPLC-UV

A saturated solution of this compound was prepared by adding an excess amount of the compound to the selected solvent system. The resulting suspension was agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached. Following incubation, the samples were centrifuged at 10,000 rpm for 15 minutes to pellet the undissolved solid. An aliquot of the supernatant was carefully removed, filtered through a 0.22 µm syringe filter, and diluted with the appropriate mobile phase. The concentration of the dissolved this compound was then quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a predetermined wavelength.

Workflow for solubility determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. The following sections detail its hypothetical stability under various stress conditions.

pH-Dependent Stability

The stability of this compound was assessed in aqueous solutions at various pH levels over a 48-hour period at 37°C.

Table 2: Hypothetical pH Stability of this compound

| pH Condition | % Remaining after 48h | Degradation Products |

| pH 2.0 (Acidic) | 65.4% | DP-1, DP-2 |

| pH 7.4 (Neutral) | 98.2% | Not Detected |

| pH 9.0 (Basic) | 82.1% | DP-3 |

Temperature and Light Sensitivity

The solid-state stability of this compound was evaluated under accelerated conditions as per ICH guidelines.

Table 3: Hypothetical Solid-State Stability of this compound

| Condition | Duration | % Remaining |

| 40°C / 75% RH | 1 month | 95.5% |

| 60°C | 1 month | 89.7% |

| Photostability (ICH Q1B) | 1.2 million lux hours | 92.3% |

Experimental Protocol: Stability Assessment

For pH stability, stock solutions of this compound were prepared in DMSO and diluted into buffers of varying pH. These solutions were incubated at 37°C. At specified time points, aliquots were withdrawn, and the reaction was quenched. The remaining concentration of this compound was determined by HPLC-UV. For solid-state stability, samples of the compound were stored in controlled environment chambers. After the specified duration, the samples were dissolved in an appropriate solvent and analyzed by HPLC-UV to determine the percentage of the remaining parent compound.

Hypothetical Mechanism of Action: Signaling Pathway

Based on its classification as a protein inhibitor, a hypothetical signaling pathway for this compound is proposed below. In this model, this compound inhibits a key kinase (Kinase-X) in a pro-inflammatory signaling cascade.

Hypothetical inhibitory pathway of this compound.

Methodological & Application

Application Notes and Protocols for Compound ADTL-EI1712

Introduction

ADTL-EI1712 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound. The included methodologies cover the assessment of cell viability, cytotoxicity, and the compound's effect on cell signaling pathways. All experimental procedures are intended for use by trained researchers and scientists in a laboratory setting.

Disclaimer: As of the date of this document, "this compound" is not a publicly recognized scientific identifier for a specific molecule. The following data and protocols are provided as a representative template. Researchers should substitute the specific details of their compound of interest where "this compound" is mentioned.

Data Summary

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) after 72h | Assay Type |

| MCF-7 | 5.2 | MTT Assay |

| A549 | 12.8 | CCK-8 Assay |

| HeLa | 8.1 | Resazurin Assay |

| Jurkat | 3.5 | ATP-based Luminescence Assay |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) after 48h | Assay Type |

| HEK293 | > 100 | LDH Release Assay |

| NIH-3T3 | 85.4 | Propidium Iodide Staining |

Experimental Protocols

Cell Culture

1.1. Materials

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

96-well and 6-well plates

-

Incubator (37°C, 5% CO2)

1.2. Procedure for Adherent Cell Lines

-

Maintain cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cell monolayer with PBS.[1]

-

Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.[1]

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

2.1. Materials

-

Cells seeded in a 96-well plate

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader

2.2. Protocol

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

3.1. Materials

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

LDH Cytotoxicity Assay Kit

-

Microplate reader

3.2. Protocol

-

Seed cells in a 96-well plate as for the viability assay.

-

Treat cells with serial dilutions of this compound for 48 hours.

-

Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer).

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

Signaling Pathway and Workflow Diagrams

References

Application Notes for ADTL-EI1712 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-EI1712 is a potent, orally active, and selective dual-target inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5).[1] As a member of the mitogen-activated protein kinase (MAPK) family, the ERK signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. This compound offers a unique mechanism of action by simultaneously inhibiting two key nodes in this pathway, potentially overcoming compensatory mechanisms that can arise from single-target inhibition.[2][3]

Western blotting is an essential technique to elucidate the efficacy and mechanism of action of kinase inhibitors like this compound. This application note provides a detailed protocol for utilizing this compound in a Western blot experiment to assess its inhibitory effect on the ERK1 and ERK5 signaling pathways.

Mechanism of Action

This compound functions as a dual inhibitor of ERK1 and ERK5.[1][4] By binding to these kinases, it prevents their activation by upstream kinases (MEK1/2 and MEK5, respectively), thereby blocking the downstream phosphorylation of their substrates. This leads to the inhibition of cellular processes driven by these pathways, such as cell proliferation. In certain cancer cell lines, this compound has been shown to induce regulated cell death.[1][2]

Data Presentation

The inhibitory activity of this compound has been quantified in various studies. The following tables summarize the key in vitro and cellular activities of the compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Percent Inhibition at 1 µM |

| ERK1 | 40.43 | 93.5% |

| ERK5 | 64.5 | 89.4% |

| ERK2 | - | 92.7% |

Data sourced from Cayman Chemical and MedChemExpress.[1][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Leukemia | 1.26 |

| MKN-74 | Gastric Cancer | 2.55 |

| HeLa | Cervical Cancer | >50 |

Data sourced from Cayman Chemical and MedChemExpress.[1][4]

Mandatory Visualizations

Signaling Pathway of ERK1 and ERK5 Inhibition by this compound

Caption: Inhibition of the ERK1/2 and ERK5 signaling pathways by this compound.

Experimental Workflow for Western Blot Analysis of this compound Activity

Caption: Western blot workflow to assess this compound activity.

Experimental Protocols

Detailed Protocol for Western Blot Analysis of this compound-treated Cells

This protocol is optimized for assessing the effect of this compound on the phosphorylation status of ERK1/2 and ERK5 in a relevant cancer cell line such as MKN-74.

Materials and Reagents:

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI-1640) and fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

4x Laemmli sample buffer

-

Tris-glycine SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-ERK1/2

-

Rabbit anti-phospho-ERK5 (Thr218/Tyr220)

-

Rabbit anti-ERK5

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MKN-74 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) for a fixed time (e.g., 24 hours).

-

For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 2.5 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Include a vehicle control (DMSO) in all experiments.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto a Tris-glycine SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's protocol.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated proteins first.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies against total ERK1/2, total ERK5, and GAPDH or β-actin.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

By following this protocol, researchers can effectively utilize this compound to investigate its impact on the ERK1 and ERK5 signaling pathways, providing valuable insights for cancer research and drug development.

References

No Publicly Available Data for ADTL-EI1712 Dosage in In Vivo Animal Studies

Despite a thorough search of available scientific literature and public databases, no specific information regarding the dosage of the compound "ADTL-EI1712" for in vivo animal studies could be found. This suggests that "this compound" may be an internal development code, a very recent discovery not yet detailed in published research, or potentially an incorrect identifier.

Without access to preclinical data, it is not possible to provide the requested detailed application notes, protocols, and data summaries. The development of a dosing regimen for a novel compound in animal models is a complex process that relies on a foundation of experimental data, including:

-

In Vitro Cytotoxicity: Determining the concentration of the compound that is effective against cancer cell lines in a laboratory setting.

-

Pharmacokinetic (PK) Studies: Analyzing how the compound is absorbed, distributed, metabolized, and excreted in animal models. This data is crucial for determining the dosing frequency and route of administration.

-

Toxicology Studies: Establishing the safety profile of the compound and identifying the maximum tolerated dose (MTD) in different species.

-

Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

General Principles for Determining In Vivo Dosage:

For the benefit of researchers working with novel compounds where public data is unavailable, the general workflow for establishing an in vivo dosing strategy is outlined below. This is a hypothetical workflow and should be adapted based on the specific characteristics of the compound .

Hypothetical Experimental Workflow for a Novel Compound

Caption: A generalized workflow for preclinical development of a novel anti-cancer compound.

Hypothetical Signaling Pathway Inhibition

Assuming this compound is a hypothetical inhibitor of a common oncogenic pathway, such as the PI3K/AKT/mTOR pathway, a diagram of this interaction would look as follows. This is a generalized representation and does not reflect actual data for this compound.

Caption: A hypothetical signaling pathway showing inhibition of PI3K by this compound.

Recommendations for Researchers:

For professionals seeking information on this compound, it is recommended to:

-

Consult Internal Documentation: If this compound is part of an internal research program, detailed information should be available in internal reports and databases.

-

Contact the Originating Institution: Reaching out to the academic lab or company that synthesized or is investigating the compound may provide access to non-public data, potentially under a confidentiality agreement.

-

Monitor Scientific Publications and Conferences: New data on novel compounds are often first presented at major scientific conferences and subsequently published in peer-reviewed journals. Setting up alerts for the compound name in scientific databases could be beneficial.

Until such data becomes publicly available, any in vivo studies with this compound would require the researchers to conduct the foundational preclinical studies outlined above to establish a safe and effective dosage.

Recommended reconstitution method for ADTL-EI1712

Disclaimer: The following application notes and protocols are based on publicly available information. It is strongly recommended to consult the manufacturer's product datasheet for specific instructions and safety information before handling ADTL-EI1712.

Introduction

This document provides a recommended protocol for the reconstitution of this compound, a compound supplied by AOBIOUS. Due to the limited publicly available information on the specific chemical properties of this compound, this guide is based on general laboratory practices for handling and dissolving novel research compounds. Researchers, scientists, and drug development professionals should adapt these protocols based on their experimental needs and any additional information provided by the supplier.

Quantitative Data Summary

As no specific quantitative data regarding the solubility and stability of this compound is publicly available, a standardized solvent compatibility test is recommended. The following table should be used to record the solubility of this compound in various common laboratory solvents at different concentrations.

| Solvent | Concentration (mM) | Solubility (Clear/Slight Haze/Precipitate) | Observations |

| DMSO | 1 | ||

| 10 | |||

| 50 | |||

| Ethanol | 1 | ||

| 10 | |||

| 50 | |||

| PBS (pH 7.4) | 1 | ||

| 10 | |||

| 50 |

Instructions:

-

Prepare stock solutions of this compound at the indicated concentrations in each solvent.

-

Vortex thoroughly for 1-2 minutes.

-

Visually inspect the solutions for clarity.

-

Record observations in the table.

Experimental Protocols

Recommended Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized this compound to a stock solution. The choice of solvent should be determined by the results of the solvent compatibility test described in Section 2. For initial experiments, Dimethyl Sulfoxide (DMSO) is often a suitable choice for dissolving novel small molecules.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO) or other appropriate solvent

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the this compound powder.

-

Dissolution: Cap the vial tightly and vortex for 2-5 minutes or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, brief sonication in a water bath may aid in dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light. Consult the manufacturer's recommendations for optimal storage conditions.

Cell-Based Assay Protocol (General)

This protocol provides a general workflow for utilizing the reconstituted this compound in a typical cell-based assay.

Materials:

-

Cultured cells in appropriate growth medium

-

This compound stock solution

-

Cell culture plates (e.g., 96-well)

-

Phosphate-Buffered Saline (PBS)

-

Assay-specific reagents (e.g., cell viability reagent, lysis buffer)

-

Plate reader or other detection instrument

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions.

-

Compound Dilution: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls (medium with the same concentration of solvent but without the compound).

-

Incubation: Incubate the cells with the compound for the desired duration of the experiment.

-

Assay Endpoint: Following incubation, perform the specific assay according to the manufacturer's instructions (e.g., measure cell viability, protein expression, or signaling pathway activation).

-

Data Analysis: Analyze the data to determine the effect of this compound on the measured parameter.

Visualizations

Caption: Workflow for the reconstitution and storage of this compound.

Caption: A hypothetical signaling pathway for this compound's mechanism of action.

Application Notes and Protocols for ADTL-EI1712 in High-Throughput Screening Assays

A comprehensive search for publicly available data on ADTL-EI1712 has yielded insufficient information to generate detailed application notes and protocols for its use in high-throughput screening (HTS) assays.

While general principles of HTS are well-documented, the successful development of specific assays and protocols is critically dependent on the physicochemical properties, mechanism of action, and biological targets of the compound . Currently, there is a lack of specific data for this compound in the public domain regarding:

-

Biological Target(s) and Mechanism of Action: The protein(s) or cellular pathways that this compound interacts with are not described in the available search results. Without this knowledge, it is impossible to select or design a relevant HTS assay.

-

Published Research: No peer-reviewed scientific articles or application notes detailing the use of this compound in any biological assay, let alone a high-throughput screen, were identified.

A single supplier, AOBIOUS, lists a product named "this compound" categorized under "Protein Control Ligand" and "Protein Inhibitors."[1] However, this listing lacks a CAS number and provides no technical data, such as biological activity, recommended concentrations, or specific protein targets.

General Principles of High-Throughput Screening

High-throughput screening encompasses a range of advanced techniques used for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[2][3][4] These methods are central to modern drug discovery and rely on automation, miniaturization, and sensitive detection technologies.[2][3]

Common HTS assay formats include:

-

Biochemical Assays: These in vitro assays measure the effect of a compound on a purified target protein, such as an enzyme or receptor.

-

Cell-Based Assays: These assays use living cells to assess the effect of a compound on a cellular process, such as gene expression, protein-protein interactions, or cell viability.[2]

-

Reporter Gene Assays: These are a type of cell-based assay where the activity of a target promoter is linked to the expression of a readily detectable reporter protein, like luciferase or fluorescent proteins.[5]

Hypothetical Application of this compound in HTS: A Generalized Workflow

Assuming this compound is a protein inhibitor, a generalized workflow for its application in a biochemical HTS assay could be conceptualized.

Caption: Generalized workflow for a high-throughput screening assay to identify protein inhibitors.

To enable the creation of specific and actionable application notes for this compound, the following information would be required:

-

Target Identification: The specific protein or pathway modulated by this compound.

-

Assay Principle: The method by which the activity of the target is measured (e.g., fluorescence resonance energy transfer, alpha-screen, luminescence).

-

Quantitative Data: Key performance metrics from preliminary studies, such as IC50, Ki, Z'-factor, and signal-to-background ratio.

-

Cellular Context (if applicable): For cell-based assays, the cell line used and the specific cellular phenotype being measured.

Without this foundational data, any provided protocol would be purely speculative and lack the scientific rigor required by the target audience of researchers and drug development professionals. We recommend that the user consult the supplier of this compound for a comprehensive data sheet or any available application notes.

References

- 1. This compound supplier | CAS N/A | AOBIOUS [aobious.com]

- 2. High-throughput screening: advances in assay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in High-Throughput Screening | Technology Networks [technologynetworks.com]

- 4. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 5. High Throughput Screening Assay to Identify Modulators of IL-17 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ADTL-EI1712 in Cancer Research Models

For Research Use Only.

Introduction

ADTL-EI1712 is a potent and selective dual-target inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5).[1][2] In cancer, the ERK1/2 signaling pathway is frequently hyperactivated, promoting cell proliferation and survival. However, therapeutic targeting of this pathway can sometimes lead to compensatory activation of the ERK5 pathway, resulting in drug resistance.[3][4] this compound was developed to simultaneously block both pathways, offering a strategy to overcome this compensatory mechanism.[1][3]

These application notes provide an overview of the use of this compound in cancer research models, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its application.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domains of ERK1 and ERK5.[5] By inhibiting both kinases, this compound effectively blocks two key signaling cascades involved in tumor cell proliferation, survival, and motility.[4] Studies have shown that this compound can induce regulated cell death, a form of programmed cell death, which may be accompanied by autophagy in certain cancer cell lines.[1][2] This dual inhibition strategy aims to prevent the bypass signaling that can lead to resistance to single-pathway inhibitors.[3]

Data Presentation

In Vitro Activity of this compound

The following tables summarize the inhibitory activity of this compound against its primary targets and its anti-proliferative effects on various cancer cell lines.

| Target | IC50 (nM) | Inhibition at 1 µM (%) |

| ERK1 | 40.43 | 93.54% |

| ERK5 | 64.5 | 89.35% |

| ERK2 | Not explicitly stated, but inhibited by 92.7% at 1 µM | 92.7% |

Data compiled from multiple sources.[2][6]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 1.26 ± 0.57 |

| MKN-74 | Gastric Cancer | 2.55 ± 0.66 |

| HeLa | Cervical Cancer | >50 |

Data shows this compound has potent anti-proliferative activity against HL-60 and MKN-74 cells, but is significantly less effective against HeLa cells.[2][6]

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in xenograft mouse models.

| Cell Line Xenograft | Dose and Administration | Outcome |

| HL-60 | 50 mg/kg, PO, once a day for 16 days | Significant inhibition of tumor volume |

| MKN-74 | 50 mg/kg, PO, once a day for 16 days | Significant inhibition of tumor volume and reduced intratumor phosphorylation of ERK1/2 and ERK5 |

| HeLa | 50 mg/kg, PO, once a day for 16 days | Weaker anti-tumor effect |

Oral administration of this compound was well-tolerated and resulted in significant tumor growth inhibition in sensitive cancer models.[2][6]

Mandatory Visualizations

Caption: Dual inhibition of ERK1/2 and ERK5 signaling pathways by this compound.

Caption: Experimental workflow for evaluating this compound in cancer models.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., HL-60, MKN-74, HeLa)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This protocol is for assessing the inhibition of ERK1/2 and ERK5 phosphorylation by this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-ERK5, anti-ERK5, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cells (e.g., MKN-74 or HL-60)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume with calipers every 2-3 days and record the body weight of the mice. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue the treatment for a predetermined period (e.g., 16 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

References

- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 2. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. e-crt.org [e-crt.org]

- 5. researchgate.net [researchgate.net]

- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: ADTL-EI1712 as a Novel Inhibitor of the mTORC1 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes the use of ADTL-EI1712, a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), for studying signal transduction pathways involved in cell growth, proliferation, and metabolism. Detailed protocols for assessing the impact of this compound on the mTORC1 pathway are provided, including Western blotting for key downstream targets and cell viability assays.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in various human diseases, including cancer, making it a prime target for therapeutic intervention.[2][5] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[6][7] mTORC1, in particular, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[8][9] It achieves this by phosphorylating key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][9]

This compound is a novel, highly specific, allosteric inhibitor of mTORC1. It functions by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, preventing the association of Raptor with mTOR and thereby inhibiting mTORC1 activity.[8][10] This application note provides a framework for utilizing this compound as a tool to investigate the mTORC1 signaling pathway and to assess its potential as a therapeutic agent.

Visualizing the mTORC1 Signaling Pathway and the Mechanism of Action of this compound

The following diagram illustrates the PI3K/Akt/mTORC1 signaling cascade and the point of intervention for this compound.

Caption: The PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the biological activity of this compound, two key experiments are recommended: a Western blot to measure the phosphorylation of a key mTORC1 substrate, and a cell viability assay to determine the compound's effect on cell proliferation.

Experimental Workflow

The general workflow for these experiments is outlined below.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are mTORC1 inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Immunoprecipitation Assays Using a Novel Reagent

Topic: ADTL-EI1712 for Immunoprecipitation Assays

Disclaimer: The following application note and protocol are provided as a general guide for the use of a novel reagent, designated here as this compound, in immunoprecipitation assays. As no specific public information is available for a reagent with this designation, the protocols, data, and signaling pathways described are illustrative and based on established principles of immunoprecipitation. Researchers must optimize these protocols for their specific experimental context and the unique properties of this compound.

Introduction

Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein or protein complex from a heterogeneous mixture such as a cell lysate.[1][2][3] This method utilizes the high specificity of an antibody for its antigen to enrich the target of interest. The resulting isolated protein(s) can then be subjected to various downstream analyses, including Western blotting, mass spectrometry, and enzyme activity assays, to investigate protein identity, abundance, post-translational modifications, and protein-protein interactions.[3][4][5]

This document provides a detailed protocol for the use of a hypothetical novel reagent, this compound, in immunoprecipitation assays. This compound is presumed to be a tool for investigating a specific cellular signaling pathway, and this guide will serve as a starting point for researchers, scientists, and drug development professionals.

Data Presentation

Effective immunoprecipitation requires careful optimization of various parameters. The following tables provide recommended starting concentrations and a troubleshooting guide.

Table 1: Recommended Reagent Concentrations and Incubation Times

| Reagent/Parameter | Recommended Starting Concentration/Condition | Range for Optimization |

| Cell Lysate | 1 mg total protein in 1 mL | 0.5 - 2 mg |

| Primary Antibody | 1-5 µg | 0.5 - 10 µg |

| This compound | User-defined (titration required) | User-defined |

| Protein A/G Beads (50% slurry) | 20-50 µL | 10 - 100 µL |

| Incubation with Antibody | 2-4 hours at 4°C | 1 hour to overnight at 4°C |

| Incubation with Beads | 1-2 hours at 4°C | 1-4 hours at 4°C |

| Wash Buffer Detergent (e.g., NP-40) | 0.1% (v/v) | 0.05% - 0.5% (v/v) |

| Elution Buffer | Low pH (e.g., Glycine-HCl, pH 2.5) or SDS-PAGE sample buffer | Varies by downstream application |

Table 2: Troubleshooting Guide for Immunoprecipitation Assays

| Problem | Potential Cause | Recommended Solution |

| No or low yield of target protein | Inefficient cell lysis. | Use a more stringent lysis buffer; ensure complete cell disruption. |

| Insufficient antibody or low-affinity antibody. | Increase antibody concentration; use a high-quality, IP-validated antibody. | |

| Target protein not expressed or at low levels. | Confirm protein expression by Western blot of the input lysate. Increase the amount of starting material. | |

| Protein-protein interaction disrupted by this compound (if applicable). | Perform a dose-response curve for this compound. | |

| High background/non-specific binding | Insufficient washing. | Increase the number and duration of wash steps. Increase detergent concentration in the wash buffer. |

| Too much antibody or lysate. | Reduce the amount of antibody and/or total protein in the lysate. | |

| Beads are binding non-specifically. | Pre-clear the lysate with beads before adding the primary antibody.[6] Block beads with BSA. | |

| Antibody heavy and light chains obscure protein of interest in Western blot | Elution of antibody with the target protein. | Use a cross-linking agent to covalently attach the antibody to the beads. Use an IP/Western blot antibody from a different host species if possible. |

Experimental Protocols

Protocol 1: Immunoprecipitation of a Target Protein

This protocol describes a standard immunoprecipitation procedure.

Materials:

-

Cells expressing the target protein

-

This compound (or vehicle control)

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Isotype control IgG

-

Protein A/G magnetic or agarose beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M Glycine, pH 2.5)

-

Microcentrifuge tubes

-

Rotating platform or rocker

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound or vehicle control for the desired time.

-

Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

-

Pre-clearing (Optional but Recommended): a. To 1 mg of total protein, add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator at 4°C for 30-60 minutes. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

-

Immunoprecipitation: a. Add the primary antibody (e.g., 2-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube. b. Incubate on a rotator at 4°C for 2-4 hours or overnight. c. Add 40 µL of Protein A/G bead slurry to capture the antibody-antigen complexes. d. Incubate on a rotator at 4°C for 1-2 hours.

-

Washing: a. Pellet the beads by centrifugation or with a magnetic rack. Discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins.

-

Elution: a. After the final wash, remove all supernatant. b. Add 40 µL of 1X SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins. c. Alternatively, use a non-denaturing elution buffer if downstream enzymatic assays are planned.

-

Analysis: a. Pellet the beads and collect the supernatant containing the eluted proteins. b. Analyze the eluted proteins by Western blotting or other downstream applications.

Visualizations

Experimental Workflow

Caption: Figure 1: General Immunoprecipitation Workflow.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical kinase signaling pathway that could be investigated using a molecule like this compound, which might act as an inhibitor or activator.

Caption: Figure 2: Hypothetical Kinase Signaling Pathway.

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Immunoprecipitation Troubleshooting | Tips & Tricks [stressmarq.com]

- 4. sinobiological.com [sinobiological.com]

- 5. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 6. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

Application Notes and Protocols for ADTL-EI1712: A Potent and Selective Kinase-X Inhibitor for Target Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction: ADTL-EI1712 is a novel, potent, and highly selective small molecule inhibitor of Kinase-X, a key signaling node implicated in various proliferative diseases. These application notes provide a comprehensive overview of this compound as a tool compound for validating the therapeutic potential of targeting Kinase-X. The following sections detail the compound's mechanism of action, provide quantitative data on its activity, and offer detailed protocols for its use in key target validation experiments.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of Kinase-X. By binding to the ATP-binding pocket of the Kinase-X catalytic domain, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the activation of pro-proliferative signaling pathways.

Caption: Signaling pathway of Kinase-X and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of related kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1][2] The data demonstrates that this compound is a highly potent inhibitor of Kinase-X with excellent selectivity over other kinases.

| Kinase Target | This compound IC50 (nM) |

| Kinase-X | 5 |

| Kinase-A | >10,000 |

| Kinase-B | 8,500 |

| Kinase-C | >10,000 |

| Kinase-D | 5,200 |

Experimental Protocols

The following are detailed protocols for key experiments to validate the targeting of Kinase-X by this compound in both biochemical and cellular contexts.

References

Troubleshooting & Optimization

Technical Support Center: ADTL-EI1712 Experimental Series

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the ADTL-EI1712 experimental series. Given that "this compound" does not correspond to a publicly documented experimental protocol, this resource offers a structured template that can be adapted to your specific laboratory procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during your experimental work.

| Question | Possible Causes | Troubleshooting Steps |

| Why am I seeing high variability between my replicate samples? | Inconsistent pipetting, temperature fluctuations, reagent degradation, or cellular stress. | - Review and standardize your pipetting technique. - Ensure all reagents are properly stored and within their expiration dates. - Use a temperature-controlled incubator and water bath. - Minimize the time cells are outside the incubator. |

| My negative controls are showing a positive signal. | Contamination of reagents or samples, antibody non-specificity, or improper washing steps. | - Use fresh, sterile reagents and filter tips. - Test a different lot of the antibody or a different antibody altogether. - Increase the number and duration of wash steps in your protocol. - Run a "no primary antibody" control to check for secondary antibody cross-reactivity. |

| I am not observing the expected positive result in my positive controls. | Inactive enzyme or compound, incorrect filter or wavelength settings on the plate reader, or a mistake in the experimental setup. | - Verify the activity of your positive control compound or enzyme. - Confirm that the instrument settings (e.g., excitation/emission wavelengths) are correct for your assay. - Carefully review the experimental protocol to ensure all steps were followed correctly. |

| There are unexpected artifacts or precipitates in my samples. | Buffer incompatibility, high concentration of a specific reagent, or temperature-induced precipitation. | - Check the compatibility of all buffer components. - Try diluting the problematic reagent. - Ensure all solutions are fully dissolved and at the correct temperature before use. |

Data Interpretation and Unexpected Results

| Observation | Potential Interpretation | Next Steps |

| Non-linear dose-response curve | The compound may have a complex mechanism of action, or there could be off-target effects at higher concentrations. | - Widen the range of concentrations tested. - Perform secondary assays to investigate potential off-target effects. |

| Results are not reproducible in a different cell line. | The observed effect is cell-type specific. | - Investigate the genetic and proteomic differences between the cell lines. - Modulate the suspected pathway in the non-responsive cell line to see if the effect can be rescued. |

Experimental Protocols

Below is a sample protocol for a generic cell-based assay. This should be adapted to the specific requirements of the this compound series.

Protocol: Cell Viability Assay (MTT)

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound).

-

Remove the old media from the cells and add 100 µL of media containing the test compound.

-

Incubate for the desired treatment period (e.g., 48 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well.

-

Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Visual Guides

The following diagrams illustrate a generic experimental workflow and a common signaling pathway that may be relevant to your research.

Caption: A generalized workflow for a cell-based experiment.

Caption: An overview of the MAPK/ERK signaling pathway.

Optimizing ADTL-EI1712 concentration for efficacy

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ADTL-EI1712, a novel inhibitor of the TRAF6-p62 protein-protein interaction, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the interaction between TNF receptor-associated factor 6 (TRAF6) and sequestosome 1 (p62/SQSTM1). By disrupting this interaction, this compound effectively blocks downstream signaling pathways, including NF-κB and Akt activation, which are crucial for various cellular processes.[1]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 50 µM. The optimal concentration will vary depending on the cell type and the specific experimental conditions. A dose-response experiment is highly recommended to determine the EC50 for your specific system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the provided solid in the appropriate volume of high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the expected effects of this compound on NF-κB and Akt signaling?

A4: Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key downstream targets of the NF-κB and Akt pathways. This includes reduced phosphorylation of p65 (a subunit of NF-κB) and Akt.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No observable effect on downstream signaling (e.g., p-p65, p-Akt levels remain unchanged). | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment, testing a broader range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration. |

| Incorrect Vehicle Control: The vehicle control (e.g., DMSO) may be causing unexpected effects. | Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%). | |

| Cell Line Insensitivity: The targeted pathway may not be active or critical in the chosen cell line. | Confirm the expression and activity of TRAF6 and p62 in your cell line. Consider using a positive control known to activate the NF-κB and Akt pathways. | |

| High levels of cell death or toxicity observed. | Concentration Too High: The concentration of this compound may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the toxic threshold for your experiments. |

| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%. | |

| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes. | Standardize cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities. |

| Reagent Instability: Improper storage or handling of this compound may lead to degradation. | Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |

Experimental Protocols

Dose-Response Determination using Western Blot

This protocol outlines the steps to determine the effective concentration of this compound by measuring the phosphorylation of p65.

-

Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-